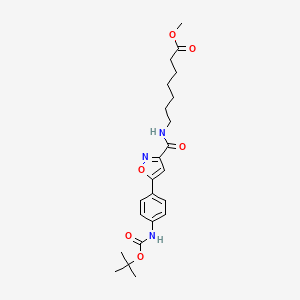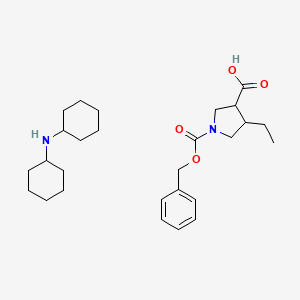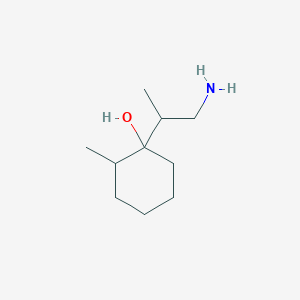![molecular formula C30H22O10 B12097363 3',4,5',6-Tetrahydroxy-2',8'-bis(4-hydroxyphenyl)spiro[1-benzofuran-2,9'-2,3,4,8-tetrahydrofuro[2,3-h]chromene]-3-one](/img/structure/B12097363.png)
3',4,5',6-Tetrahydroxy-2',8'-bis(4-hydroxyphenyl)spiro[1-benzofuran-2,9'-2,3,4,8-tetrahydrofuro[2,3-h]chromene]-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3’,4,5’,6-Tetrahydroxy-2’,8’-bis(4-hydroxyphenyl)spiro[1-benzofuran-2,9’-2,3,4,8-tetrahydrofuro[2,3-h]chromene]-3-one is a complex organic compound characterized by multiple hydroxyl groups and a spiro structure. This compound is notable for its unique chemical structure, which includes a spiro linkage between a benzofuran and a tetrahydrofurochromene moiety. The presence of multiple hydroxyl groups suggests potential for various chemical reactions and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’,4,5’,6-Tetrahydroxy-2’,8’-bis(4-hydroxyphenyl)spiro[1-benzofuran-2,9’-2,3,4,8-tetrahydrofuro[2,3-h]chromene]-3-one typically involves multi-step organic synthesis. One common approach includes the following steps:
Formation of the Benzofuran Moiety: This can be achieved through the cyclization of appropriate phenolic precursors under acidic or basic conditions.
Spiro Linkage Formation: The spiro linkage is formed by reacting the benzofuran intermediate with a suitable tetrahydrofurochromene precursor. This step often requires the use of strong acids or bases to facilitate the spiro formation.
Hydroxylation: Introduction of hydroxyl groups can be achieved through hydroxylation reactions using reagents such as hydrogen peroxide or osmium tetroxide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, forming quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Acid chlorides or alkyl halides in the presence of a base.
Major Products
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Alcohols.
Substitution: Esters or ethers.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its multiple reactive sites make it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound’s hydroxyl groups suggest potential antioxidant properties. It may also interact with various enzymes or receptors, making it a candidate for biochemical studies.
Medicine
In medicine, the compound could be explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities, due to its structural similarity to other bioactive molecules.
Industry
Industrially, the compound might be used in the development of new materials or as a precursor for the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 3’,4,5’,6-Tetrahydroxy-2’,8’-bis(4-hydroxyphenyl)spiro[1-benzofuran-2,9’-2,3,4,8-tetrahydrofuro[2,3-h]chromene]-3-one likely involves its interaction with various molecular targets, such as enzymes or receptors. The hydroxyl groups can form hydrogen bonds with biological macromolecules, influencing their activity. Additionally, the spiro structure may allow the compound to fit into specific binding sites, modulating biological pathways.
類似化合物との比較
Similar Compounds
Quercetin: A flavonoid with multiple hydroxyl groups, known for its antioxidant properties.
Kaempferol: Another flavonoid with a similar structure and biological activities.
Genistein: An isoflavone with antioxidant and anticancer properties.
Uniqueness
What sets 3’,4,5’,6-Tetrahydroxy-2’,8’-bis(4-hydroxyphenyl)spiro[1-benzofuran-2,9’-2,3,4,8-tetrahydrofuro[2,3-h]chromene]-3-one apart is its unique spiro structure, which is not commonly found in the aforementioned compounds. This structural feature may confer distinct chemical reactivity and biological activity, making it a unique candidate for further research and application.
特性
IUPAC Name |
3',4,5',6-tetrahydroxy-2',8'-bis(4-hydroxyphenyl)spiro[1-benzofuran-2,9'-2,3,4,8-tetrahydrofuro[2,3-h]chromene]-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H22O10/c31-15-5-1-13(2-6-15)26-21(36)11-18-19(34)12-23-25(27(18)39-26)30(29(38-23)14-3-7-16(32)8-4-14)28(37)24-20(35)9-17(33)10-22(24)40-30/h1-10,12,21,26,29,31-36H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYBKYSAHKVMKNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC2=C1C(=CC3=C2C4(C(O3)C5=CC=C(C=C5)O)C(=O)C6=C(C=C(C=C6O4)O)O)O)C7=CC=C(C=C7)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H22O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Bromo-1-[4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12097289.png)

![Tert-butyl 6-thia-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B12097301.png)

![6-Bromo-8-chloroimidazo[1,2-a]pyrazin-3-amine](/img/structure/B12097317.png)








